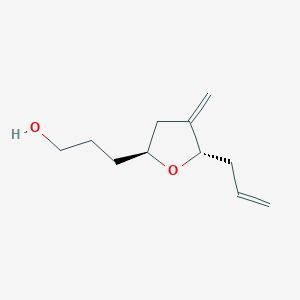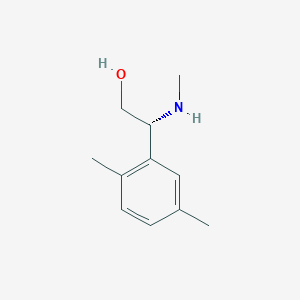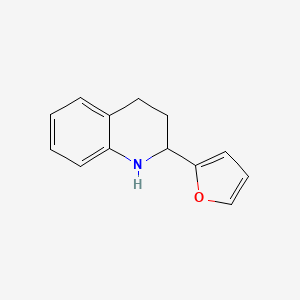
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethylamine group attached to the 1st position in the (1S) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: The resulting 5-bromo-3-methylpyridine is then reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines, using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridines. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted pyridines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and metalloenzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis of active ingredients.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The presence of the bromine atom and the ethylamine group allows for specific interactions with target proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(5-Chloro-3-methyl(2-pyridyl))ethylamine
- (1S)-1-(5-Fluoro-3-methyl(2-pyridyl))ethylamine
- (1S)-1-(5-Iodo-3-methyl(2-pyridyl))ethylamine
Uniqueness
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different electronic and steric effects, influencing its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3/t6-/m0/s1 |
Clave InChI |
DPNIINIKFQBHRO-LURJTMIESA-N |
SMILES isomérico |
CC1=CC(=CN=C1[C@H](C)N)Br |
SMILES canónico |
CC1=CC(=CN=C1C(C)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)




![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)





